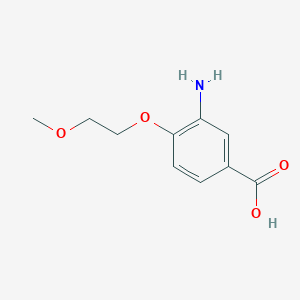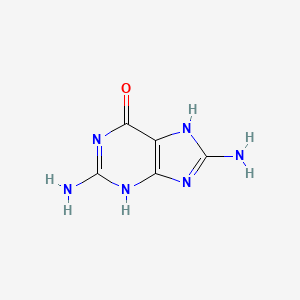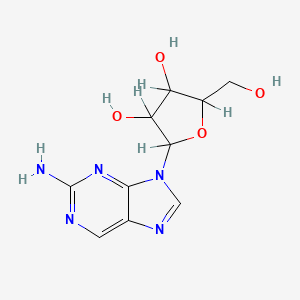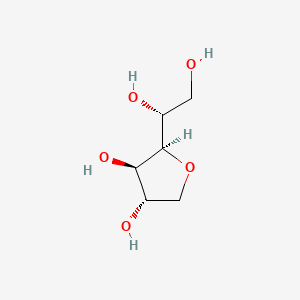
7-amino-8H-1,8-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “7-amino-8H-1,8-naphthyridin-2-one” is known as ocimene, a naturally occurring chemical compound found in a variety of plants and fruits. It is a monoterpene, which is a class of terpenes consisting of two isoprene units. Ocimene is known for its pleasant, sweet, and floral aroma, making it a common ingredient in perfumes and fragrances. It also plays a role in the plant’s defense mechanism against pests and pathogens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ocimene can be synthesized through various methods, including the isomerization of myrcene. The process involves the use of catalysts such as aluminum chloride or sulfuric acid under controlled temperature conditions to convert myrcene into ocimene.
Industrial Production Methods: Industrially, ocimene is often extracted from natural sources such as essential oils of plants like basil, mint, and parsley. The extraction process typically involves steam distillation, where the plant material is subjected to steam, causing the volatile compounds to evaporate. The vapor is then condensed and collected, yielding ocimene along with other essential oils.
Types of Reactions:
Oxidation: Ocimene can undergo oxidation reactions to form various oxygenated derivatives such as ocimenol and ocimenone.
Hydrogenation: This reaction involves the addition of hydrogen to ocimene, converting it into dihydroocimene.
Isomerization: Ocimene can isomerize to form different structural isomers, including alpha-ocimene and beta-ocimene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Hydrogenation: Catalysts such as palladium or platinum are used under hydrogen gas.
Isomerization: Acidic catalysts like sulfuric acid or aluminum chloride are used.
Major Products Formed:
Oxidation: Ocimenol, ocimenone
Hydrogenation: Dihydroocimene
Isomerization: Alpha-ocimene, beta-ocimene
Applications De Recherche Scientifique
Ocimene has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of terpenes and their derivatives.
Biology: Investigated for its role in plant defense mechanisms and its interactions with pests and pathogens.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the food industry as a flavoring agent.
Mécanisme D'action
Ocimene exerts its effects primarily through its interaction with biological membranes and enzymes. It is believed to disrupt the cell membranes of microorganisms, leading to their death. Additionally, ocimene may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
- Myrcene
- Limonene
- Pinene
Ocimene’s unique properties and versatility make it a valuable compound in various fields, from scientific research to industrial applications.
Propriétés
IUPAC Name |
7-amino-8H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPQTGOJGZXAJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N=C2C1=CC=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N=C2C1=CC=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[(4-Methylsulfanylphenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B7795866.png)
![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B7795879.png)
![[(1S)-3-acetyloxy-1-carboxypropyl]azanium;chloride](/img/structure/B7795886.png)
![3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7795892.png)



![5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B7795931.png)


